Tazemetostat dihydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tazemetostat dihydrobromide is a novel oral selective inhibitor of enhancer of zeste homolog 2 (EZH2), a histone methyltransferase. This compound is primarily used in the treatment of advanced epithelioid sarcoma and relapsed/refractory EZH2-mutated follicular lymphoma . This compound was approved by the Food and Drug Administration in 2020 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tazemetostat dihydrobromide involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a commercial scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product .
化学反应分析
Types of Reactions
Tazemetostat dihydrobromide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield dehydroxylated products .
科学研究应用
Tazemetostat dihydrobromide has a wide range of scientific research applications, including:
作用机制
Tazemetostat dihydrobromide exerts its effects by inhibiting the activity of EZH2, a key enzyme involved in the methylation of histone H3 at lysine 27 (H3K27). This inhibition leads to a reduction in the levels of trimethylated H3K27 (H3K27me3), resulting in the reactivation of tumor suppressor genes and the suppression of cancer cell growth . The molecular targets and pathways involved include the polycomb repressive complex 2 (PRC2) and various downstream signaling pathways that regulate cell proliferation and survival .
相似化合物的比较
Similar Compounds
GSK126: Another EZH2 inhibitor with a similar mechanism of action but different chemical structure.
EPZ-6438: A compound structurally related to Tazemetostat dihydrobromide, also targeting EZH2.
Uniqueness
This compound is unique in its high selectivity for EZH2 and its ability to effectively inhibit both wild-type and mutant forms of the enzyme. This selectivity and potency make it a valuable therapeutic agent for the treatment of specific cancers with EZH2 mutations .
属性
CAS 编号 |
1467052-83-0 |
---|---|
分子式 |
C34H46Br2N4O4 |
分子量 |
734.6 g/mol |
IUPAC 名称 |
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide;dihydrobromide |
InChI |
InChI=1S/C34H44N4O4.2BrH/c1-5-38(29-10-14-41-15-11-29)32-20-28(27-8-6-26(7-9-27)22-37-12-16-42-17-13-37)19-30(25(32)4)33(39)35-21-31-23(2)18-24(3)36-34(31)40;;/h6-9,18-20,29H,5,10-17,21-22H2,1-4H3,(H,35,39)(H,36,40);2*1H |
InChI 键 |
OVLIOBIPPKJKHT-UHFFFAOYSA-N |
规范 SMILES |
CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCOCC5.Br.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。